molecular formula C6H13NO B12965510 (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol

(1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol

Cat. No.: B12965510
M. Wt: 115.17 g/mol
InChI Key: MLXIQOVWRZVXSV-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclobutane ring with an amino group and a hydroxyl group attached to the ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds the two chiral centers of the compound efficiently.

Industrial Production Methods: Industrial production of this compound often employs high-yield reactions with high optical purity. For instance, a method using chiral carboxylic acids and azanol to form an amide, followed by a chiral Diels-Alder reaction, reduction, and deprotection reactions, is used to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol is unique due to its specific chiral centers and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its cyclobutane ring provides a rigid structure that can influence its interaction with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1R,3S)-3-amino-2,2-dimethylcyclobutan-1-ol

InChI

InChI=1S/C6H13NO/c1-6(2)4(7)3-5(6)8/h4-5,8H,3,7H2,1-2H3/t4-,5+/m0/s1

InChI Key

MLXIQOVWRZVXSV-CRCLSJGQSA-N

Isomeric SMILES

CC1([C@H](C[C@H]1O)N)C

Canonical SMILES

CC1(C(CC1O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.